2,2'-Bipyridine, 6,6'-dibutyl-
Overview
Description
2,2’-Bipyridine, 6,6’-dibutyl-: is an organic compound with the molecular formula C18H24N2 . It is a derivative of bipyridine, where the 6 and 6’ positions on the bipyridine ring are substituted with butyl groups. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 6,6’-dibutyl- typically involves the reaction of 2,2’-bipyridine with butyl halides under specific conditions. One common method is the alkylation of 2,2’-bipyridine using butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2,2’-Bipyridine, 6,6’-dibutyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-Bipyridine, 6,6’-dibutyl- can undergo oxidation reactions, particularly when coordinated with metal ions that facilitate electron transfer.
Reduction: This compound can also participate in reduction reactions, especially in the presence of reducing agents like sodium borohydride.
Substitution: The butyl groups on the bipyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups onto the bipyridine ring.
Scientific Research Applications
Chemistry: 2,2’-Bipyridine, 6,6’-dibutyl- is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Biology: In biological research, metal complexes of 2,2’-Bipyridine, 6,6’-dibutyl- are investigated for their potential as therapeutic agents. These complexes can interact with biomolecules and exhibit biological activity.
Medicine: The compound and its metal complexes are explored for their potential in medicinal chemistry, particularly in the development of metal-based drugs and diagnostic agents.
Industry: In the industrial sector, 2,2’-Bipyridine, 6,6’-dibutyl- is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 6,6’-dibutyl- primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, facilitating various chemical reactions. The compound can act as a chelating agent, stabilizing metal ions and enhancing their reactivity. The specific molecular targets and pathways depend on the metal ion and the nature of the complex formed.
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without butyl substitutions.
4,4’-Bipyridine: Another isomer with different substitution patterns.
6,6’-Dimethyl-2,2’-bipyridine: A similar compound with methyl groups instead of butyl groups.
Uniqueness: 2,2’-Bipyridine, 6,6’-dibutyl- is unique due to the presence of butyl groups, which can influence the steric and electronic properties of the compound. This can affect its coordination behavior and the stability of the metal complexes it forms. The butyl groups also enhance the solubility of the compound in organic solvents, making it more versatile for various applications.
Properties
IUPAC Name |
2-butyl-6-(6-butylpyridin-2-yl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-3-5-9-15-11-7-13-17(19-15)18-14-8-12-16(20-18)10-6-4-2/h7-8,11-14H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJENZRQSFPCKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC=C1)C2=CC=CC(=N2)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487563 | |
Record name | 2,2'-Bipyridine, 6,6'-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61633-07-6 | |
Record name | 6,6′-Dibutyl-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61633-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyridine, 6,6'-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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